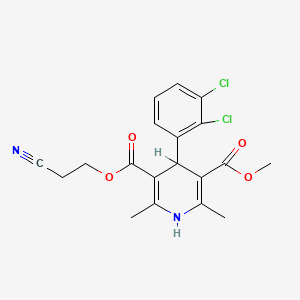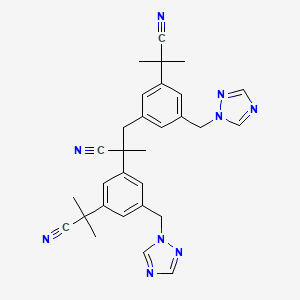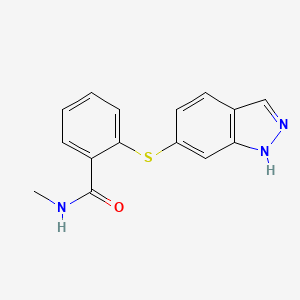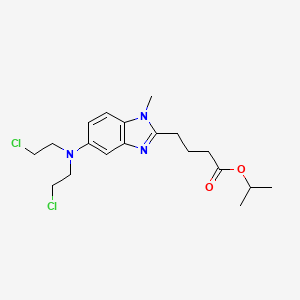
Doxorubicinolone (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxorubicinolone (Mixture of Diastereomers) is a metabolite of the well-known chemotherapeutic agent doxorubicin. It is a compound of significant interest in the field of organic chemistry and biochemistry due to its complex structure and multiple stereocenters. The compound is primarily used for research purposes, particularly in the study of stereochemical outcomes of reactions and the development of novel compounds that interact with DNA .
Mécanisme D'action
Target of Action
Doxorubicinolone, also known as Doxorubicin, primarily targets DNA-associated enzymes . These enzymes play a crucial role in DNA replication and repair, which are essential processes for cell survival and proliferation .
Mode of Action
Doxorubicinolone interacts with its targets through two primary mechanisms :
- DNA Intercalation : It inserts itself between the base pairs of the DNA helix, disrupting the normal structure of the DNA and preventing its replication .
- Topoisomerase Disruption : It interferes with the action of topoisomerase II, an enzyme that helps in the winding and unwinding of DNA during replication. This disruption leads to DNA damage .
Biochemical Pathways
The interaction of Doxorubicinolone with its targets affects several biochemical pathways . One key pathway is the Bcl-2/Bax apoptosis pathway . Doxorubicinolone activates various molecular signals, including AMPK (AMP-activated protein kinase), which influences this pathway . By altering the Bcl-2/Bax ratio, downstream activation of different caspases can occur, resulting in apoptosis .
Pharmacokinetics
The pharmacokinetics of Doxorubicinolone involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The interaction of Doxorubicinolone with its targets and the subsequent changes in biochemical pathways lead to significant molecular and cellular effects . The most notable effect is the induction of apoptosis , or programmed cell death . This is a result of DNA damage and the activation of the Bcl-2/Bax apoptosis pathway . Additionally, Doxorubicinolone can induce necrosis in healthy tissue, causing toxicity in the brain, liver, kidney, and heart .
Analyse Biochimique
Biochemical Properties
Doxorubicinolone (Mixture of Diastereomers) plays a crucial role in the biochemical reactions associated with the metabolism of doxorubicin. As a metabolite, it is formed through the enzymatic reduction of doxorubicin. The primary enzyme involved in this process is carbonyl reductase, which catalyzes the reduction of the carbonyl group on doxorubicin to form doxorubicinolone. This interaction highlights the importance of carbonyl reductase in the metabolic pathway of doxorubicin and its derivatives .
In addition to carbonyl reductase, doxorubicinolone (Mixture of Diastereomers) interacts with various biomolecules, including DNA and proteins. The compound’s structure allows it to intercalate with DNA, similar to its parent molecule doxorubicin. This intercalation can disrupt DNA replication and transcription processes, leading to cytotoxic effects. Furthermore, doxorubicinolone can form complexes with proteins, potentially affecting their function and stability .
Cellular Effects
Doxorubicinolone (Mixture of Diastereomers) exerts significant effects on various types of cells and cellular processes. In cancer cells, it can induce cytotoxicity by intercalating with DNA and disrupting essential cellular functions. This disruption can lead to apoptosis, or programmed cell death, which is a desired outcome in cancer treatment. Additionally, doxorubicinolone can affect cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis .
The compound also influences gene expression by altering the transcriptional activity of specific genes. This can result in changes in cellular metabolism, including the inhibition of key metabolic pathways. The overall impact of doxorubicinolone on cellular function is complex and multifaceted, reflecting its interactions with various biomolecules and cellular processes .
Molecular Mechanism
The molecular mechanism of action of doxorubicinolone (Mixture of Diastereomers) involves several key interactions at the molecular level. One of the primary mechanisms is the intercalation of the compound into DNA, which disrupts the normal structure and function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Additionally, doxorubicinolone can bind to and inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair. By inhibiting topoisomerase II, doxorubicinolone can induce DNA damage and promote cell death. The compound’s interactions with proteins and other biomolecules further contribute to its cytotoxic effects, highlighting its multifaceted mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of doxorubicinolone (Mixture of Diastereomers) can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of secondary metabolites, which may have different biological activities .
Long-term studies have shown that doxorubicinolone can have sustained effects on cellular function, including prolonged inhibition of DNA replication and transcription. These long-term effects are particularly relevant in the context of cancer treatment, where sustained cytotoxicity is often desired .
Dosage Effects in Animal Models
The effects of doxorubicinolone (Mixture of Diastereomers) can vary significantly with different dosages in animal models. At low doses, the compound can induce mild cytotoxicity and inhibit cell proliferation. At higher doses, doxorubicinolone can cause severe cytotoxicity and induce apoptosis in a wide range of cell types .
Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Additionally, high doses of doxorubicinolone can lead to toxic effects, including damage to healthy tissues and organs. These findings underscore the importance of careful dosage optimization in the use of doxorubicinolone for therapeutic purposes .
Metabolic Pathways
Doxorubicinolone (Mixture of Diastereomers) is involved in several metabolic pathways, primarily related to the metabolism of doxorubicin. The compound is formed through the reduction of doxorubicin by carbonyl reductase, and it can undergo further metabolism to form secondary metabolites. These metabolic pathways involve various enzymes and cofactors, highlighting the complexity of doxorubicinolone’s metabolic fate .
The presence of multiple stereocenters in doxorubicinolone allows for the formation of different diastereomers, each with potentially distinct biological activities. This stereochemical diversity adds another layer of complexity to the compound’s metabolic pathways and its interactions with biomolecules .
Transport and Distribution
The transport and distribution of doxorubicinolone (Mixture of Diastereomers) within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins. The compound can be actively transported into cells by specific transporters, where it can accumulate and exert its biological effects .
Once inside the cell, doxorubicinolone can bind to various intracellular proteins, affecting its localization and distribution. The compound’s ability to intercalate with DNA also influences its distribution within the nucleus, where it can disrupt essential cellular processes .
Subcellular Localization
Doxorubicinolone (Mixture of Diastereomers) exhibits specific subcellular localization patterns that are critical for its activity and function. The compound primarily localizes to the nucleus, where it can intercalate with DNA and inhibit transcription and replication processes . This nuclear localization is facilitated by the compound’s structure, which allows it to penetrate the nuclear envelope and interact with nuclear components.
In addition to the nucleus, doxorubicinolone can also localize to other subcellular compartments, including the cytoplasm and mitochondria. These localizations can influence the compound’s interactions with various biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Doxorubicinolone (Mixture of Diastereomers) typically involves the reduction of doxorubicin. This process can be achieved through various chemical reactions, including catalytic hydrogenation or the use of reducing agents such as sodium borohydride. The reaction conditions often require careful control of temperature and pH to ensure the desired diastereomeric mixture is obtained .
Industrial Production Methods
Industrial production of Doxorubicinolone (Mixture of Diastereomers) is less common due to its primary use in research. when produced on a larger scale, the process involves similar reduction reactions with stringent quality control measures to ensure the purity and consistency of the diastereomeric mixture .
Analyse Des Réactions Chimiques
Types of Reactions
Doxorubicinolone (Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: As mentioned, it is typically produced through the reduction of doxorubicin.
Substitution: The hydroxyl groups present in the molecule can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced forms of the compound, and substituted analogs that can be further studied for their biological activity .
Applications De Recherche Scientifique
Doxorubicinolone (Mixture of Diastereomers) has several applications in scientific research:
Chemistry: It is used to study stereochemical outcomes and chiral resolution techniques.
Biology: The compound serves as a reference in the study of metabolite profiles and the metabolic fate of complex molecules.
Medicine: Research focuses on its potential interactions with DNA, given its parent molecule’s ability to intercalate with DNA.
Industry: While not widely used industrially, it provides a template for synthesizing novel compounds with potential therapeutic applications
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxorubicin: The parent compound, widely used in chemotherapy.
Epirubicin: Another anthracycline with similar properties but different stereochemistry.
Daunorubicin: A related compound with a similar mechanism of action but different clinical applications
Uniqueness
Doxorubicinolone (Mixture of Diastereomers) is unique due to its multiple stereocenters, which allow for the study of chiral resolution and enantioselective synthesis. Its role as a metabolite of doxorubicin also makes it valuable in understanding the metabolic pathways and potential side effects of chemotherapeutic agents .
Propriétés
Numéro CAS |
210837-88-0 |
|---|---|
Formule moléculaire |
C21H20O9 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
(7S,9S)-9-(1,2-dihydroxyethyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H20O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,12,22-24,26-27,29H,5-7H2,1H3/t10-,12?,21-/m0/s1 |
Clé InChI |
CGVVIRBOJFDFBH-PTIJRGHASA-N |
SMILES isomérique |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(CO)O)O)C(=C3C2=O)O)O |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)


![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
![5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester](/img/structure/B601023.png)

